3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea
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Overview
Description
3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyethyl group, a phenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea typically involves multiple steps. One common method starts with the preparation of the intermediate 4-phenyltetrahydro-2H-pyran-4-ylmethanol. This intermediate is then reacted with 1-(2-methoxyethyl)isocyanate under controlled conditions to form the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-25°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Aldehydes, acids.
Reduction: Amines, alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets. The methoxyethyl group can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyethyl)-3-phenylurea
- 1-(2-methoxyethyl)-3-(4-methylphenyl)urea
- 1-(2-methoxyethyl)-3-(4-chlorophenyl)urea
Uniqueness
3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(4-phenyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-12-9-17-15(19)18-13-16(7-10-21-11-8-16)14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTRYFYYNFEELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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